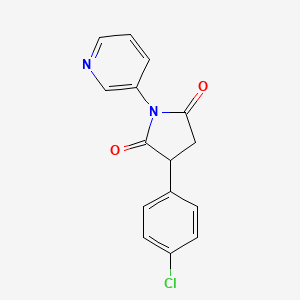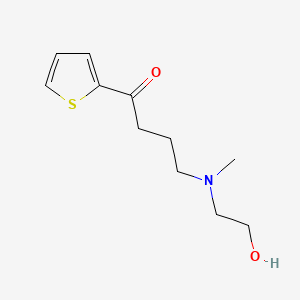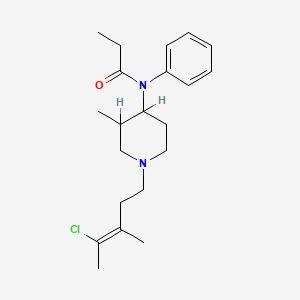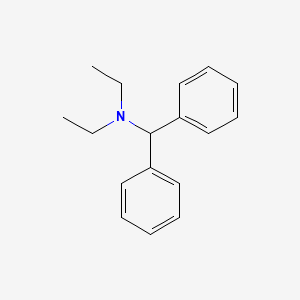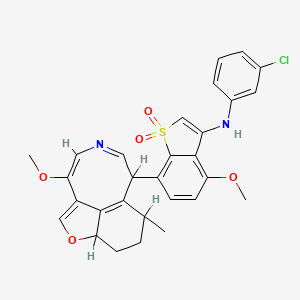
Oty1T56cso
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde (Oty1T56cso) is an organic molecule with the molecular formula C12H20OS and a molecular weight of 212.35 g/mol . It is characterized by a thiopyran ring substituted with propyl groups and a carboxaldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dipropylthiopyran with formaldehyde in the presence of an acid catalyst to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiopyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid.
Reduction: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol.
Substitution: Various substituted thiopyran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiopyran derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiopyran ring may also interact with biological membranes or other cellular components, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-acetaldehyde
Comparison: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry as a versatile intermediate .
Eigenschaften
CAS-Nummer |
61407-00-9 |
|---|---|
Molekularformel |
C12H20OS |
Molekulargewicht |
212.35 g/mol |
IUPAC-Name |
2,6-dipropyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde |
InChI |
InChI=1S/C12H20OS/c1-3-5-11-8-7-10(9-13)12(14-11)6-4-2/h7,9,11-12H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
QCIOSRSNVYPUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC=C(C(S1)CCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


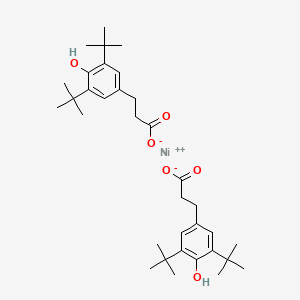
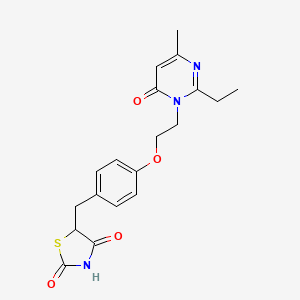
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
